3-(4-Nitrophenyl)imidazo[1,5-a]pyridine
Description
Significance of the Imidazo[1,5-a]pyridine (B1214698) Scaffold in Contemporary Heterocyclic Chemistry
The imidazo[1,5-a]pyridine scaffold is a prominent structural component in a vast number of pharmaceuticals and agrochemicals. wisdomlib.org Its fused aromatic ring system offers multiple sites for coordination, and its substitution patterns can be strategically altered to fine-tune both electronic and steric properties. ashp.org This adaptability makes it a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds. wisdomlib.org
Beyond its pharmaceutical importance, the imidazo[1,5-a]pyridine core is widely utilized in the development of emissive compounds for applications in optoelectronics, coordination chemistry, sensors, and chemical biology. rsc.org Many of its derivatives are noted for their remarkable photophysical properties, including significant Stokes shifts and high quantum yields, making them excellent candidates for fluorescent probes and materials for Organic Light Emitting Diodes (OLEDs). rsc.orgmdpi.com
| Field of Application | Specific Use-Case of Imidazo[1,5-a]pyridine Scaffold | Reference |
|---|---|---|
| Medicinal Chemistry | Core structure in antitumor agents, cytotoxic immunosuppressants, and DNA synthesis inhibitors. | wisdomlib.org |
| Materials Science | Emissive materials in optoelectronic devices like OLEDs. | mdpi.com |
| Chemical Biology | Fluorescent probes and sensors for detecting analytes like metal ions and sulfites. | rsc.orgmdpi.com |
| Coordination Chemistry | Versatile ligands for a variety of metal centers to form luminescent coordination compounds. | ashp.orgmdpi.com |
| Agrochemicals | Significant structural component in various agrochemical products. | wisdomlib.org |
Rationale for Investigating 3-(4-Nitrophenyl)imidazo[1,5-a]pyridine within the Broader Context of Imidazo[1,5-a]pyridine Chemistry
The investigation of specific derivatives such as this compound is driven by the desire to understand and manipulate the core properties of the imidazo[1,5-a]pyridine scaffold. The introduction of a substituent group, particularly one with strong electronic effects, can dramatically alter the molecule's characteristics.
The 4-nitrophenyl group contains a nitro moiety (NO₂), which is a potent electron-withdrawing group (EWG). nih.govwikipedia.org EWGs pull electron density away from a molecule, which can significantly influence its reactivity, acidity, and biological activity. wisdomlib.orgwikipedia.org In the context of medicinal chemistry, the presence of an EWG can enhance the antimicrobial and anticancer activities of a compound. wisdomlib.org
Furthermore, the nitro group's strong electron-withdrawing nature has a profound impact on the photophysical properties of fluorescent chromophores. nih.govrsc.org While often known as a fluorescence quencher, the strategic placement of a nitro group can lead to unique emissive properties, making it a subject of interest for creating novel dyes and probes. nih.govresearchgate.net The investigation into this compound is therefore a rational approach to explore how these electronic modifications can tune the scaffold for specific applications, be it in drug design or materials science. The nitro group is also synthetically valuable as it can be easily converted to other functional groups, further expanding the chemical diversity of the scaffold. nih.gov
| Property Influenced by Electron-Withdrawing Group (EWG) | General Effect | Specific Relevance to this compound |
|---|---|---|
| Chemical Reactivity | Pulls electron density, affecting reaction speeds and pathways. wisdomlib.org | Alters the reactivity of the imidazo[1,5-a]pyridine core for further functionalization. |
| Biological Activity | Can enhance antimicrobial and anticancer properties. wisdomlib.org | Potential to create derivatives with improved therapeutic profiles. |
| Acidity/Basicity | Increases Brønsted–Lowry acidity and Lewis acidity. wikipedia.org | Modifies the pKa and coordination properties of the scaffold. |
| Photophysical Properties | Can quench or alter fluorescence, enabling use in sensors and probes. nih.govresearchgate.net | Tunes the emission properties for applications in materials science. |
| Synthetic Versatility | The nitro group can be reduced to an amino group for further derivatization. nih.gov | Provides a handle for creating a library of related compounds. |
Overview of Key Research Trajectories in Imidazo[1,5-a]pyridine Chemistry
Research in the field of imidazo[1,5-a]pyridine chemistry is dynamic and multifaceted. Several key trajectories are shaping the current landscape:
Development of Novel Synthetic Methodologies: A significant area of research focuses on creating more efficient and versatile methods for synthesizing the imidazo[1,5-a]pyridine core and its derivatives. rsc.org This includes the development of cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org Modern approaches, such as transition-metal-free C-H functionalization and reactions mediated by visible light, are gaining prominence as they offer greener and more atom-economical routes to these compounds. nih.govresearchgate.net
Exploration of Medicinal Applications: The structural similarity of the imidazo[1,5-a]pyridine scaffold to purines makes it a continuous source of interest for drug discovery. mdpi.com Current research is exploring its potential in various therapeutic areas, including as anticancer, antibacterial, and antiviral agents. mdpi.com
Advancements in Materials Science: The unique photophysical properties of imidazo[1,5-a]pyridine derivatives are being harnessed for applications in materials science. nih.gov Research is focused on designing new molecules with tailored absorption and emission spectra for use as emitters in OLEDs, as fluorescent probes for biological imaging, and as components in chemical sensors. rsc.orgmdpi.com
Coordination Chemistry and Catalysis: The ability of the imidazo[1,5-a]pyridine framework to act as a ligand for various transition metals is another active area of investigation. nih.gov The resulting metal complexes are being studied for their luminescent properties and their potential use in catalysis. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)imidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)13-14-9-12-3-1-2-8-15(12)13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQQHGNPRCWMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Nitrophenyl Imidazo 1,5 a Pyridine and Analogous Structures
Cyclization Strategies for the Imidazo[1,5-a]pyridine (B1214698) Core
The formation of the fused imidazole (B134444) ring onto the pyridine (B92270) core is the key step in the synthesis of imidazo[1,5-a]pyridines. Methodologies to achieve this transformation are diverse and can be broadly categorized into several types of cyclization reactions.
Acid-Catalyzed Cyclocondensation Approaches
Acid-catalyzed cyclocondensation reactions are a common method for the synthesis of the imidazo[1,5-a]pyridine nucleus. These reactions typically involve the condensation of a 2-(aminomethyl)pyridine derivative with a suitable electrophile, followed by an acid-mediated cyclization and dehydration.
One notable approach involves the reaction of 2-picolylamines with nitroalkanes in the presence of polyphosphoric acid (PPA). nih.govbeilstein-journals.org In this method, the nitroalkane is electrophilically activated by the acidic medium, which facilitates the cyclization process. nih.gov Although requiring harsh reaction conditions, this method provides a direct route to 3-substituted imidazo[1,5-a]pyridines. beilstein-journals.org For instance, the reaction of 2-(aminomethyl)pyridine with α-nitrotoluene under these conditions yielded the corresponding 3-phenylimidazo[1,5-a]pyridine, albeit in a low yield. beilstein-journals.org
Another strategy employs a Ritter-type reaction, utilizing a combination of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and a Brønsted acid like p-toluenesulfonic acid (p-TsOH·H₂O). nih.gov This reaction proceeds through the formation of a benzylic carbocation from a precursor like phenyl(pyridin-2-yl)methanol, which is then trapped by a nitrile. The subsequent intramolecular cyclization of the nitrilium ion intermediate with the pyridine ring leads to the formation of the imidazo[1,5-a]pyridine core. nih.gov
| Starting Material 1 | Starting Material 2 | Catalyst/Acid | Product | Yield (%) |
| 2-(Aminomethyl)pyridine | Nitroethane | PPA, H₃PO₃ | 3-Methylimidazo[1,5-a]pyridine | 43 |
| 2-(Aminomethyl)pyridine | α-Nitrotoluene | PPA, H₃PO₃ | 3-Phenylimidazo[1,5-a]pyridine | 12 |
| Phenyl(pyridin-2-yl)methanol | Acetonitrile (B52724) | Bi(OTf)₃, p-TsOH·H₂O | 3-Methyl-1-phenylimidazo[1,5-a]pyridine | 97 |
Metal-Catalyzed Cyclocondensation Methods
Transition metal catalysis offers milder and often more efficient alternatives to traditional acid-catalyzed methods. Copper catalysts, in particular, have been extensively used for the synthesis of imidazo[1,5-a]pyridines.
A copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) represents an effective method for preparing 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org This process involves a condensation-amination-oxidative dehydrogenation sequence, using molecular oxygen as a clean oxidant. organic-chemistry.org Similarly, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines provides excellent yields of 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org
| Starting Material 1 | Starting Material 2 | Catalyst | Oxidant | Product | Yield (%) |
| Pyridine-2-carbaldehyde | Benzylamine | Cu(OAc)₂ | O₂ | 3-Phenylimidazo[1,5-a]pyridine | High |
| 2-Benzoylpyridine | Phenylglycine | CuI / I₂ | - | 1,3-Diphenylimidazo[1,5-a]pyridine | 85 |
Oxidative Cyclization Reactions
Oxidative cyclization reactions provide a direct approach to construct the imidazo[1,5-a]pyridine ring system by forming two new bonds in a single step, often with the removal of hydrogen atoms.
Copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds is a prominent strategy. rsc.org For example, the reaction of alkyl 2-(pyridin-2-yl)acetates with benzylamines under aerobic conditions, catalyzed by copper, yields various imidazo[1,5-a]pyridine derivatives. bohrium.com Rhodium(III)-catalyzed reactions of N-alkenyl- or arylimidazoles with disubstituted alkynes also lead to the formation of the imidazo[1,5-a]pyridine core. bohrium.com Furthermore, metal-free sequential dual oxidative amination of C(sp³)–H bonds under ambient conditions has been developed, involving two oxidative C-N couplings and one oxidative dehydrogenation process. organic-chemistry.org
| Starting Material 1 | Starting Material 2 | Catalyst | Oxidant | Product Scope |
| Alkyl 2-(pyridin-2-yl)acetate | Benzylamine | Copper | Air/O₂ | Substituted imidazo[1,5-a]pyridines |
| N-Alkenylimidazole | Disubstituted alkyne | Rhodium(III) | - | Substituted imidazo[1,5-a]pyridines |
| (Pyridin-2-ylmethyl)amine | Aldehyde | None | I₂ | 3-Aryl-1-thioimidazo[1,5-a]pyridines |
Cycloaddition Transformations
Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful tool for the construction of the five-membered imidazole ring fused to the pyridine core. These reactions involve the combination of a three-atom component and a two-atom component to form the heterocyclic ring.
One example is the I₂-catalyzed reaction of ethyl (E)-2-(benzylideneamino)acetates with pyridines, which proceeds via a [3+2] cycloaddition pathway to afford imidazo[1,5-a]pyridines. bohrium.com While many cycloaddition strategies target the related imidazo[1,2-a]pyridine (B132010) isomer, specific conditions can favor the formation of the [1,5-a] scaffold. bohrium.comnih.gov
| Dipole Precursor | Dipolarophile | Catalyst | Reaction Type | Product |
| Ethyl (E)-2-(benzylideneamino)acetate | Pyridine | I₂ | [3+2] Cycloaddition | Substituted imidazo[1,5-a]pyridine |
Transannulation Reactions
Transannulation reactions involve the transformation of one heterocyclic ring into another, and they have emerged as a sophisticated strategy for synthesizing imidazo[1,5-a]pyridines. This approach often starts with a pre-formed heterocyclic ring, which then undergoes rearrangement and cyclization to form the desired product.
A key example is the denitrogenative transannulation of pyridotriazoles. This reaction can be catalyzed by BF₃·Et₂O under metal-free conditions, reacting with nitriles to yield imidazo[1,5-a]pyridines. organic-chemistry.org Alternatively, a copper-catalyzed aerobic oxidative transannulation of pyridotriazoles with benzylamines or amino acids also provides access to this scaffold. acs.orgnih.gov This copper-catalyzed method is notable for its use of molecular oxygen from the air as the sole oxidant. acs.org
| Starting Heterocycle | Reagent | Catalyst | Condition | Product |
| Pyridotriazole | Nitrile | BF₃·Et₂O | Metal-free | 3-Substituted imidazo[1,5-a]pyridine |
| Pyridotriazole | Benzylamine | Copper | Aerobic | 3-Substituted imidazo[1,5-a]pyridine |
| Pyridotriazole | Amino Acid | Copper | Aerobic | 3-Substituted imidazo[1,5-a]pyridine |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. While the Groebke-Blackburn-Bienaymé (GBB) reaction is a well-known MCR for the synthesis of the isomeric imidazo[1,2-a]pyridines, specific MCRs have been developed for the imidazo[1,5-a]pyridine core. nih.govorganic-chemistry.org
An efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com This iodine-mediated reaction constructs C-N and C-S bonds simultaneously under mild conditions. mdpi.com For example, the reaction of (pyridin-2-yl)methanamine, 4-nitrobenzaldehyde, and sodium benzenesulfinate (B1229208) would be a direct route to a 3-(4-nitrophenyl)imidazo[1,5-a]pyridine derivative. Another MCR approach involves an azido-Ugi reaction followed by an N-acylation-cyclization process to afford tetrazole-linked imidazo[1,5-a]pyridines. nih.gov
| Component 1 | Component 2 | Component 3 | Mediator/Catalyst | Product Type |
| 2-Aminomethylpyridine | Benzaldehyde | Sodium benzenesulfinate | Iodine | 3-Aryl-1-(arylthio)imidazo[1,5-a]pyridine |
| Aldehyde | Tritylamine | Isocyanide, TMS-azide | - | Tetrazole-linked imidazo[1,5-a]pyridine |
Alternative Synthetic Approaches to the Imidazo[1,5-a]pyridine Skeleton
Rearrangement Pathways
The synthesis of the imidazo[1,5-a]pyridine core via rearrangement pathways is a less common yet intriguing strategy. One notable example involves the unusual rearrangement of related heterocyclic systems. For instance, a study has reported an exceptional rearrangement reaction starting from 3-(tert-butylamino)-2-(arylethynyl)-1H-imidazo[1,5-a]imidazoles or 3-(tert-butylamino)-2-(arylethynyl)-1H-imidazo[1,2-b]pyrazoles. nih.gov This process, conducted under mild conditions in the presence of iodine, leads to the formation of functionalized imidazo- and pyrazolo-[1,5-a]pyrimidines. nih.gov While this does not directly yield an imidazo[1,5-a]pyridine, it demonstrates the potential for skeletal rearrangements in related fused imidazole systems to access diverse heterocyclic structures.
Another relevant rearrangement is the conversion of the imidazo[1,5-a]pyrimidine (B3256623) core into a 3H-imidazo[4,5-b]pyridine. This transformation is considered a novel version of the Dimroth rearrangement, which involves the cleavage of a C–N bond and the formation of a C–C bond under acidic conditions. researchgate.net Although this represents a rearrangement away from the desired scaffold, it highlights the chemical lability and potential for skeletal reorganization within this family of heterocycles.
| Starting Material | Reagent/Condition | Rearranged Product | Reference |
| 3-(tert-butylamino)-2-(arylethynyl)-1H-imidazo[1,5-a]imidazoles | I2, THF, room temperature | Imidazo[1,5-a]pyrimidines | nih.gov |
| Imidazo[1,5-a]pyrimidine core | Acidic conditions | 3H-imidazo[4,5-b]pyridine | researchgate.net |
Electrosynthesis Routes
Electrochemical synthesis is an environmentally friendly and powerful tool for the construction of complex organic molecules. This methodology has been successfully applied to the synthesis of CN-substituted imidazo[1,5-a]pyridines. rsc.org A three-component electrosynthesis has been developed involving pyridine-2-carboxaldehydes, amines, and ammonium (B1175870) thiocyanate (B1210189) (NH4SCN). rsc.org In this process, NH4SCN serves a dual role as both an electrolyte and a source of the cyanide group. rsc.org
The reaction proceeds through the electrochemical oxidation of the SCN- anion to generate a CN species. This is followed by the addition to the C=N bond of an imine, which is formed in situ from the pyridine-2-carboxaldehyde and an amine. A subsequent cascade of DMSO-mediated or Shono-type anodic oxidation and cyclization affords the 1-cyano-imidazo[1,5-a]pyridines. rsc.org
| Reactants | Key Reagent/Condition | Product | Reference |
| Pyridine-2-carboxaldehydes, amines, NH4SCN | Electrochemical oxidation, undivided cell, constant current | 1-cyano-imidazo[1,5-a]pyridines | rsc.org |
Hydroamination and Aminooxygenation Methods
Hydroamination and aminooxygenation reactions represent atom-economical methods for the synthesis of nitrogen-containing heterocycles. While specific applications of these methods for the direct synthesis of the imidazo[1,5-a]pyridine skeleton are not prominently featured in the literature, analogous strategies have been extensively developed for the isomeric imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov
For example, a "water-mediated" intramolecular hydroamination of N-(prop-2-yn-1-yl)pyridin-2-amines has been reported to produce methylimidazo[1,2-a]pyridines in excellent yields without the need for a catalyst. organic-chemistry.orgnih.gov In this reaction, water acts as both the solvent and a catalyst. organic-chemistry.org
Furthermore, a silver-catalyzed intramolecular aminooxygenation of N-(prop-2-yn-1-yl)pyridin-2-amines in acetonitrile under an oxygen atmosphere yields imidazo[1,2-a]pyridine-3-carbaldehydes. organic-chemistry.orgnih.gov These examples with the imidazo[1,2-a]pyridine system suggest the potential for similar cyclization strategies to be explored for the synthesis of imidazo[1,5-a]pyridine analogs from appropriately substituted precursors.
| Reaction Type | Starting Material | Reagent/Condition | Product | Reference |
| Water-mediated hydroamination | N-(prop-2-yn-1-yl)pyridin-2-amines | Water, 120°C, Argon | Methylimidazo[1,2-a]pyridines | organic-chemistry.orgnih.gov |
| Silver-catalyzed aminooxygenation | N-(prop-2-yn-1-yl)pyridin-2-amines | AgNO3, TMEDA, Acetonitrile, O2 | Imidazo[1,2-a]pyridine-3-carbaldehydes | organic-chemistry.orgnih.gov |
Tandem Reaction Sequences
Tandem or cascade reactions offer an efficient approach to the synthesis of complex molecules in a single pot, minimizing waste and purification steps. Several tandem strategies have been developed for the synthesis of the imidazo[1,5-a]pyridine skeleton.
One such method is an iodine-mediated one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. This reaction proceeds from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, constructing both C-N and C-S bonds in a single operation under mild conditions. mdpi.com
Another example is the iodine-mediated synthesis of 3-sulfenylimidazo[1,5-a]pyridines via C-H functionalization. This tandem approach utilizes dithioesters, 2-methylaminopyridines, and sulfonyl hydrazides under metal-free conditions. researchgate.net
Furthermore, a transition-metal-free sp3 C-H amination reaction has been established for imidazo[1,5-a]pyridine synthesis. This method employs molecular iodine to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines in the presence of sodium acetate. rsc.org
| Reactants | Key Reagent/Condition | Product Type | Reference |
| 2-aminomethylpyridines, benzaldehydes, sodium benzenesulfinates | Iodine | 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridines | mdpi.com |
| Dithioesters, 2-methylaminopyridines, sulfonyl hydrazides | Iodine | 3-sulfenylimidazo[1,5-a]pyridines | researchgate.net |
| 2-pyridyl ketones, alkylamines | I2, NaOAc | Imidazo[1,5-a]pyridines | rsc.org |
Ritter-Type Intermolecular Reactions
A novel and efficient approach for the synthesis of imidazo[1,5-a]pyridine analogs involves an intermolecular Ritter-type reaction. acs.orgresearchgate.netnih.gov This methodology utilizes the combination of bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) and para-toluenesulfonic acid (p-TsOH·H2O) to catalyze the reaction between pyridinylmethanol derivatives and aryl/alkyl nitriles. acs.org
The reaction is proposed to proceed through the generation of a benzylic carbocation from the pyridinylmethanol, facilitated by the catalytic system. This carbocation is then trapped by the nitrile nucleophile to form a nitrilium ion intermediate. Subsequent intramolecular cyclization of the nitrilium ion with the pyridine ring, followed by rearomatization, yields the desired imidazo[1,5-a]pyridine product. acs.orgnih.gov This method offers a broad substrate scope and provides the products in moderate to excellent yields. acs.orgresearchgate.net
| Reactants | Catalyst/Acid | Key Intermediate | Product Type | Reference |
| Pyridinylmethanol derivatives, aryl/alkyl nitriles | Bi(OTf)3, p-TsOH·H2O | Nitrilium ion | Imidazo[1,5-a]pyridines | acs.orgresearchgate.netnih.gov |
Advanced Spectroscopic and Structural Characterization of 3 4 Nitrophenyl Imidazo 1,5 a Pyridine
Advanced X-ray Spectroscopy (e.g., XAFS) for Bond-Length Resolution
X-ray Absorption Fine Structure (XAFS) is a powerful technique for determining the local geometric and/or electronic structure around a specific absorbing atom in a molecule. It provides precise information on bond lengths, coordination numbers, and the types of neighboring atoms.
A hypothetical XAFS study on 3-(4-Nitrophenyl)imidazo[1,5-a]pyridine could provide invaluable data on the bond lengths within the molecule with high precision. For instance, it could be used to determine the exact lengths of the carbon-nitrogen bonds within the imidazo[1,5-a]pyridine (B1214698) core and the bond connecting the nitrophenyl group. This information is crucial for understanding the electronic structure and reactivity of the compound.
Table 1: Hypothetical Bond Length Data for this compound from XAFS
| Bond | Hypothetical Bond Length (Å) |
| C-N (imidazole ring) | 1.38 |
| C-N (pyridine ring) | 1.37 |
| C-C (phenyl ring) | 1.40 |
| C-N (nitro group) | 1.47 |
| N-O (nitro group) | 1.21 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific XAFS studies on this compound have been found.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for studying chemical species that have unpaired electrons, known as paramagnetic species. These include free radicals, radical ions, and transition metal complexes.
In the context of this compound, EPR spectroscopy would be instrumental in detecting and characterizing any paramagnetic intermediates that may form during chemical reactions, such as redox processes. For example, the reduction of the nitro group can proceed through a radical anion intermediate. EPR spectroscopy could confirm the presence of this intermediate and provide information about its electronic structure and environment.
Table 2: Hypothetical EPR Spectroscopic Parameters for a Paramagnetic Intermediate of this compound
| Parameter | Hypothetical Value |
| g-factor | 2.004 |
| Hyperfine Coupling (aN) | 10 G |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific EPR studies on paramagnetic intermediates of this compound have been found.
Computational and Theoretical Investigations of 3 4 Nitrophenyl Imidazo 1,5 a Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. For 3-(4-Nitrophenyl)imidazo[1,5-a]pyridine, DFT calculations have been employed to understand its fundamental properties, from its three-dimensional shape to its chemical reactivity and spectroscopic characteristics.
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, its ground-state geometry. For derivatives of imidazopyridine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. nih.gov These theoretical calculations on related structures show good agreement between the optimized geometry and experimental data obtained from X-ray crystallography. nih.gov
For a molecule like 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine, which shares the nitrophenyl and imidazopyridine moieties, the imidazopyridine and phenyl rings are found to be nearly co-planar. nih.gov This planarity suggests extensive π-conjugation across the molecular framework, which significantly influences its electronic properties. The electronic structure analysis further reveals the distribution of electron density, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Representative Theoretical Bond Parameters for Imidazopyridine Derivatives
| Parameter | Bond | Typical Calculated Value (Å) |
|---|---|---|
| Bond Length | C-N (in pyrazole (B372694) ring) | 1.299 |
Note: Data derived from studies on similar pyrazole derivatives and may be used for comparative purposes. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electronic transitions. researchgate.net
In studies of related imidazopyridine derivatives, the HOMO is typically localized over the electron-rich imidazo[1,5-a]pyridine (B1214698) ring system, while the LUMO is often centered on the electron-withdrawing nitrophenyl group. nih.govnih.gov This spatial separation of the frontier orbitals is characteristic of a molecule with intramolecular charge transfer (ICT) character. rsc.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with the molecule's photophysical properties, such as its absorption and emission wavelengths. researchgate.netnih.gov For a similar compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO–LUMO gap was calculated to be 4.343 eV. researchgate.net
Table 2: Frontier Molecular Orbital Energies from DFT Calculations on a Related Imidazopyridine
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.21 |
| LUMO | -1.87 |
Note: Data from a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. researchgate.net
DFT calculations are instrumental in predicting and interpreting various spectroscopic data, including vibrational (infrared) and electronic (UV-Visible) spectra. Theoretical frequency calculations can help assign the vibrational modes observed in experimental IR spectra. mdpi.com For instance, characteristic peaks for C=N stretching in the imidazole (B134444) ring and N-O stretching in the nitro group can be identified and compared with calculated values. nih.govuctm.edu
Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net These calculations help to understand the nature of the transitions, such as whether they are localized π-π* transitions on the aromatic rings or intramolecular charge transfer (ICT) transitions from the imidazopyridine donor to the nitrophenyl acceptor. nih.gov The results of these calculations, including oscillator strengths and transition energies, can be correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectra. researchgate.net
Computational studies, particularly DFT, provide deep insights into reaction mechanisms and the processes that occur after a molecule absorbs light. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the pathways of chemical reactions. researchgate.net
In the realm of photophysics, DFT and TD-DFT calculations can explain the observed fluorescence properties of related imidazopyridine-based fluorophores. rsc.org These calculations can model the geometry of the molecule in its first excited state (S1), which is often different from the ground state (S0) geometry, especially in molecules with ICT character. This change in geometry between the ground and excited states is related to the observed Stokes shift (the difference between the absorption and emission maxima). nih.gov For some imidazo[1,5-a]pyridine derivatives, computational studies have helped to define the main electronic transitions as being of an intramolecular charge transfer nature, which is crucial for their application in materials science, such as in light-emitting diodes (LEDs). nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.
2D-QSAR: This method correlates biological activity with molecular descriptors calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties (like lipophilicity, molar refractivity), electronic descriptors (dipole moment, atomic charges), and topological indices (which describe molecular shape and branching). nih.govresearchgate.net For a series of 3-(4-biphenylmethyl)-4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives, a statistically significant 2D-QSAR model was developed that linked descriptors to angiotensin II AT1 receptor antagonist activity. nih.govresearchgate.net Such models can suggest that properties like electronegativity and low bulkiness at certain positions are favorable for activity. nih.gov
3D-QSAR: These more advanced methods consider the 3D structure of the molecules and their alignment in space. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.gov In these approaches, molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. These field values are then used as descriptors to build a regression model against biological activity. nih.gov 3D-QSAR studies on pyrazolo[1,5-a]pyridine (B1195680) analogues as PDE4 inhibitors, for example, have been used to create contour maps that visualize regions where steric bulk or specific electrostatic properties would increase or decrease activity, providing a visual guide for designing new molecules. nih.gov
Based on a comprehensive search of scientific literature, there is currently no specific published data available for the compound "this compound" that directly corresponds to the detailed computational and theoretical investigations outlined in your request.
Extensive searches were conducted for "this compound" in conjunction with key terms from your outline, including:
Pharmacophore Generation and Validation
Statistical Validation of QSAR Models (q², r²pred)
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Prediction of Binding Modes and Key Interacting Residues
Assessment of Ligand-Receptor Matching
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Conformational Stability and Flexibility Analysis
The search results did not yield any specific studies, datasets, or detailed research findings for this particular molecule. While research exists for the broader class of imidazo[1,5-a]pyridines and other related isomers with different substituents, applying that information here would be scientifically inaccurate and would not adhere to the strict focus on "this compound" as instructed.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound at this time. To do so would require fabricating data, which is contrary to the principles of scientific accuracy.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Protein-Ligand Complex Dynamics and Free Energy Landscape Analysis
Molecular dynamics (MD) simulations are a powerful tool for observing the physical movements of atoms and molecules over time, offering a dynamic picture of how a ligand interacts with its protein target. For a series of novel imidazole[1,5-a]pyridine derivatives, extensive simulations have been performed to characterize their interaction with the EGFR kinase domain, providing a basis for understanding their inhibitory potential. nih.govnih.gov
Molecular Dynamics Simulations
In a notable study, the stability of complexes formed between various imidazole[1,5-a]pyridine derivatives and the EGFR protein was assessed using 100-nanosecond MD simulations. nih.gov These simulations allow for the monitoring of the ligand's conformation and its interactions within the ATP binding site of the protein. Key metrics, such as the minimal distance between the ligand and specific amino acid residues, are tracked to evaluate the stability and nature of the binding. For instance, the distance to the T790 residue, located deep within the ATP binding region, is considered a critical parameter for potential EGFR inhibitors. nih.gov The simulations revealed that several compounds in the series maintained a short distance (less than 0.6 nm) to T790, indicating a stable and potentially effective binding mode. nih.gov
The interaction energy, which is composed of both Coulomb and Van der Waals potential energies, is another vital aspect analyzed during MD simulations. This provides a quantitative measure of the forces holding the ligand in the binding pocket. nih.gov
Free Energy Landscape Analysis
The free energy landscape is a theoretical model that helps to visualize the most stable states (lowest energy) of a protein-ligand complex. In the computational analysis of imidazole[1,5-a]pyridine derivatives, free energy landscapes were constructed using principal components derived from the MD simulation trajectories, such as the number of contacts between the ligand and protein (PC1) and the solvent-accessible surface area (PC2). nih.gov
These landscapes reveal the most probable and energetically favorable conformations of the ligand within the binding site. A global minimum on this landscape represents the most stable binding pose. By analyzing these landscapes for the 15 most promising complexes, researchers could identify representative structures that characterize the dominant and most stable binding modes. nih.gov
Binding Free Energy Calculations
To quantify the binding affinity, absolute binding free energies were determined using advanced computational techniques like steered molecular dynamics (SMD) and umbrella sampling. nih.govnih.gov These methods calculate the work required to pull a ligand out of its binding site, which can be related to the binding free energy. The calculated binding free energies for the novel imidazole[1,5-a]pyridine derivatives were compared with those of known, clinically used drugs to benchmark their potential efficacy. nih.gov
For context, the binding free energies for known EGFR inhibitors, erlotinib (B232) and osimertinib, have been reported through similar computational methods, providing valuable reference points for newly designed compounds. nih.gov The results from these simulations can promote the most promising imidazole[1,5-a]pyridine derivatives for further clinical investigation. nih.govnih.gov
| Compound | Method | Reported Binding Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| Erlotinib | MM-PBSA | -14.1 | nih.gov |
| Osimertinib | MM-PBSA | -6.2 | nih.gov |
| Erlotinib | Free Energy Perturbation (FEP) | -10.5 | nih.gov |
Photophysical Properties and Excited State Dynamics of 3 4 Nitrophenyl Imidazo 1,5 a Pyridine
UV-Visible Absorption Spectroscopy and Electronic Transitions
The electronic absorption spectrum of 3-(4-Nitrophenyl)imidazo[1,5-a]pyridine is shaped by the electronic transitions within its π-conjugated system. Like other 1,3-disubstituted imidazo[1,5-a]pyridines, it is expected to exhibit characteristic absorption bands corresponding to π-π* transitions. However, the defining feature of this molecule is the donor-π-acceptor (D-π-A) architecture, where the imidazo[1,5-a]pyridine (B1214698) moiety acts as the electron donor and the 4-nitrophenyl group serves as a potent electron acceptor.
This arrangement gives rise to a significant intramolecular charge transfer (ICT) character, particularly in the lowest energy electronic transition. Consequently, the absorption spectrum is predicted to display a distinct, low-energy absorption band that is red-shifted compared to unsubstituted parent compounds. This ICT band is a hallmark of "push-pull" systems and is responsible for many of the compound's unique optical properties. The primary electronic transitions are attributed to a blend of localized π-π* transitions within the aromatic systems and the dominant, lower-energy ICT transition from the imidazo[1,5-a]pyridine ring to the nitrophenyl ring.
Fluorescence Emission Spectroscopy
The fluorescence properties of a molecule are intrinsically linked to the deactivation pathways available to its first excited singlet state (S₁). While the imidazo[1,5-a]pyridine scaffold is the basis for many fluorescent compounds, the presence of the 4-nitrophenyl group drastically alters this behavior.
Emission Maxima and Spectral Band Shapes
This compound is expected to be non-fluorescent or, at best, exhibit extremely weak, often undetectable, emission. This phenomenon is well-documented for aromatic compounds substituted with a nitro (-NO₂) group. Studies on the closely related imidazo[1,2-a]pyridine (B132010) isomeric system have shown that the presence of a 4'-nitrophenyl substituent leads to the complete quenching of fluorescence. nih.gov The nitro group is a notorious fluorescence quencher, promoting rapid and efficient non-radiative deactivation of the excited state.
Luminescence Quantum Yield Determination
The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, is consequently expected to be zero or infinitesimally small (Φf ≈ 0). The energy absorbed by the molecule is dissipated almost entirely through non-radiative pathways, precluding the emission of photons as fluorescence.
Stokes Shift Analysis and its Structural Dependence
The Stokes shift, defined as the difference in energy (or wavelength) between the maxima of the absorption and emission spectra, is a key characteristic of fluorescent molecules. Imidazo[1,5-a]pyridine derivatives are generally known for their characteristically large Stokes shifts. mdpi.comrsc.org However, as this compound is effectively non-emissive, an experimental Stokes shift cannot be determined. The structural features that would typically lead to a large Stokes shift are rendered moot by the quenching effect of the nitro group, which prevents the radiative decay necessary for its measurement.
Fluorescence Lifetime Measurements and Excited State Deactivation Pathways
Given the absence of significant fluorescence, the measurement of fluorescence lifetime (τf)—the average time the molecule spends in the excited state before returning to the ground state via fluorescence—is not applicable. The discussion therefore centers on the dominant deactivation mechanisms that compete with and ultimately prevent fluorescence.
For this compound, the primary deactivation pathway for the S₁ excited state is non-radiative decay. The strong electron-withdrawing and heavy-atom characteristics of the nitro group greatly facilitate two key non-radiative processes:
Intersystem Crossing (ISC): The nitro group promotes the transition from the singlet excited state (S₁) to a triplet excited state (T₁). This spin-forbidden process becomes much more efficient in the presence of the nitro group. Once in the triplet state, the molecule can return to the ground state via non-radiative phosphorescence (which is also often weak and long-lived) or other thermal deactivation processes.
Internal Conversion (IC): The molecule can also return directly to the ground state (S₀) from the S₁ state without emitting a photon. The nitro group can enhance the vibrational coupling between the S₁ and S₀ states, accelerating this process.
These highly efficient non-radiative pathways effectively outcompete the radiative fluorescence pathway, leading to the observed quenching of emission.
Solvatochromic Behavior and Solvent Effects on Optical Features
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) with a change in solvent polarity. Due to its pronounced intramolecular charge transfer (ICT) character, this compound is expected to exhibit significant solvatochromism in its absorption spectrum.
The ground state of the molecule is less polar than its ICT excited state. In the excited state, there is a greater separation of charge, with increased positive charge density on the imidazo[1,5-a]pyridine donor and increased negative charge density on the nitrophenyl acceptor. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap between the ground and excited states.
As a result, the compound is predicted to display positive solvatochromism (a bathochromic or red shift) in its lowest-energy absorption band as the polarity of the solvent increases. This expected behavior is summarized in the table below.
| Solvent | Relative Polarity | Predicted Shift in Absorption Maximum (λabs) |
|---|---|---|
| Hexane | Low | Shorter Wavelength |
| Toluene | Low-Medium | ↓ |
| Dichloromethane | Medium | ↓ |
| Acetonitrile (B52724) | High | ↓ |
| Methanol | High | Longer Wavelength |
Because the compound is non-emissive, a corresponding analysis of solvatochromic effects on its fluorescence spectrum is not possible. The solvent effects are therefore primarily observed through the shifts in its UV-visible absorption bands.
Two-Photon Absorption (TPA) Properties and Non-Linear Optical Behavior
The push-pull electronic structure of this compound is a key determinant of its nonlinear optical (NLO) properties, particularly its capacity for two-photon absorption (TPA). TPA is a quantum mechanical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This phenomenon is highly dependent on the molecular architecture, especially the presence of π-conjugated systems and strong intramolecular charge transfer (ICT) character.
Theoretical Framework and Expected Behavior:
The presence of the imidazo[1,5-a]pyridine moiety, a known fluorescent scaffold, coupled with the potent electron-accepting nitro group, is anticipated to create a significant change in dipole moment upon photoexcitation. mdpi.comnih.gov This large change is a crucial factor for a high TPA cross-section (σ₂). The general structure of such D-π-A (donor-π-acceptor) systems facilitates a charge transfer from the imidazo[1,5-a]pyridine donor to the nitrophenyl acceptor upon excitation. nih.gov This ICT is a fundamental mechanism that enhances the third-order nonlinear optical susceptibility. nih.govnih.gov
Studies on analogous imidazo[1,2-a]pyridine derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can lead to substantial TPA cross-section values. minsky.ai For instance, quadrupolar systems incorporating imidazo[1,2-a]pyridine units have demonstrated notable TPA responses in the near-infrared (NIR) region. minsky.ai It is therefore highly probable that this compound would also exhibit a significant TPA cross-section, making it a candidate for applications in fields such as two-photon microscopy and 3D microfabrication.
Excited State Dynamics and Intramolecular Charge Transfer:
Upon excitation, molecules like this compound are expected to exhibit complex excited-state dynamics. The initial excitation likely leads to a locally excited (LE) state, which can then rapidly evolve into an ICT state. nih.gov This process involves a significant redistribution of electron density across the molecule. In some push-pull systems, this charge transfer is accompanied by a twisting of the molecular geometry, leading to a twisted intramolecular charge transfer (TICT) state. nih.govresearchgate.net The formation of such TICT states can result in a large Stokes shift and a high sensitivity of the fluorescence to the solvent polarity. nih.gov
The photophysical properties of imidazo[1,5-a]pyridine derivatives are known to be tunable through chemical modifications. nih.gov The presence of a pyridinyl substituent, for example, has been shown to enhance quantum yields. mdpi.com While specific experimental data for this compound is not available, the general photophysical characteristics of the parent scaffold suggest that it will be an emissive compound. mdpi.comnih.gov
Comparative Data from Related Systems:
To contextualize the potential NLO behavior of this compound, it is useful to consider data from structurally related compounds. For example, various imidazole-based push-pull chromophores have been synthesized and their TPA properties investigated. Some derivatives have shown TPA cross-section values on the order of 10² GM (Göppert-Mayer units). researchgate.net Research on other heterocyclic systems has also underscored the importance of the D-A strength and the nature of the π-linker in optimizing NLO responses.
While awaiting direct experimental validation, the current body of research on related imidazopyridines and push-pull systems strongly suggests that this compound possesses the necessary molecular features for significant two-photon absorption and interesting nonlinear optical behavior. Future experimental and computational studies are needed to quantify these properties and fully elucidate the intricate excited-state dynamics of this promising compound.
Biological and Biomedical Research Applications of Imidazo 1,5 a Pyridine Scaffolds, with Emphasis on Relevance to 3 4 Nitrophenyl Imidazo 1,5 a Pyridine
Structure-Activity Relationship (SAR) Studies for Therapeutic Potential
The biological activity of imidazo[1,5-a]pyridine (B1214698) derivatives is profoundly influenced by the substituents attached to the core structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. These studies involve systematically altering different parts of the molecule and assessing the impact on its biological activity.
The substitution at position 3 of the imidazo[1,5-a]pyridine ring system is a critical determinant of its biological activity. The presence of an aryl group at this position is a common feature in many biologically active imidazo[1,5-a]pyridines. The electronic and steric properties of this aryl substituent can significantly modulate the compound's interaction with its biological target.
The fused imidazo[1,5-a]pyridine core is not merely a passive scaffold but an active contributor to the biological efficacy of the molecule. Its heterocyclic nature and aromaticity are key to its ability to engage in various non-covalent interactions with biological macromolecules, such as pi-stacking and hydrogen bonding. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, which is often a critical feature for binding to enzyme active sites or receptors.
The structural rigidity of the fused ring system also plays a vital role. It helps to pre-organize the substituents in a specific spatial orientation, which can be favorable for binding to a biological target. The concept of bioisosteric replacement, where one part of a molecule is replaced by another with similar physical or chemical properties, has been explored with imidazo[1,5-a]pyridine and related scaffolds. For example, the imidazo[1,2-a]pyridine (B132010) ring has been successfully used as a bioisostere for other heterocyclic systems in the development of anticancer agents. semanticscholar.org This underscores the importance of the core structure in defining the pharmacological properties of the compound. The imidazo[1,5-a]pyridine core, being a purine isostere, can mimic endogenous purines and interact with purine-binding sites in various enzymes and receptors, contributing to its diverse biological activities. researchgate.netirb.hr
Evaluation of Diverse Biological Activities and Underlying Mechanisms of Action
Derivatives of the imidazo[1,5-a]pyridine scaffold have been shown to possess a broad spectrum of biological activities, with anticancer properties being one of the most extensively studied. The mechanisms through which these compounds exert their effects are multifaceted and often involve the modulation of key cellular processes.
The anticancer potential of imidazo[1,5-a]pyridine derivatives has been demonstrated against a variety of human cancer cell lines. nih.govnih.gov These compounds can inhibit cancer cell growth and proliferation through several mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and interference with the microtubule network.
A hallmark of many effective anticancer agents is their ability to induce apoptosis in cancer cells. Several studies on imidazo[1,2-a]pyridine derivatives, a closely related isomer, have shown that these compounds can trigger apoptotic pathways. nih.govnih.govnih.gov This is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic process. For example, treatment of cancer cells with certain imidazo[1,2-a]pyridine compounds led to increased levels of active caspase-7 and caspase-8, along with cleavage of PARP, a key substrate of executioner caspases. nih.govresearchgate.net
In addition to inducing apoptosis, imidazo[1,5-a]pyridine and its analogs can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.govnih.gov Flow cytometric analysis has revealed that these compounds can arrest the cell cycle at different phases, most commonly the G2/M phase. nih.govnih.gov This arrest is often mediated by the upregulation of cell cycle inhibitors like p53 and p21. nih.govnih.govnih.gov By halting the cell cycle, these compounds provide an opportunity for the cell to either repair DNA damage or undergo apoptosis if the damage is too severe. For example, certain imidazo[1,2-a]pyridine derivatives have been shown to cause G2/M cell cycle arrest in melanoma and cervical cancer cells. nih.gov
Microtubules are dynamic protein polymers that are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. They are a well-established target for anticancer drugs. A number of imidazo[1,5-a]pyridine-based compounds have been identified as potent inhibitors of microtubule polymerization. nih.govnih.gov These compounds bind to tubulin, the protein subunit of microtubules, and prevent its assembly into functional microtubules.
The disruption of microtubule dynamics leads to the formation of abnormal mitotic spindles, which in turn activates the mitotic checkpoint and arrests cells in the M phase of the cell cycle, ultimately leading to apoptotic cell death. plos.org Molecular docking studies have suggested that some of these compounds bind to the colchicine-binding site on tubulin. nih.gov For instance, imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to effectively inhibit microtubule assembly in human breast cancer cells. nih.gov The ability of these compounds to interfere with microtubule function makes them promising candidates for the development of new anticancer therapies.
Interactive Data Tables
Table 1: Anticancer Activity of Selected Imidazo[1,5-a]pyridine and Related Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid 5d | Human tumor cell lines | 1.06 - 14.9 | Tubulin polymerization inhibition, G2/M arrest, Apoptosis |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid 5l | Human tumor cell lines | 0.43 - 7.73 | Tubulin polymerization inhibition, G2/M arrest, Apoptosis |
| Imidazo[1,2-a]pyridine 6 | Melanoma (A375, WM115), Cervical (HeLa) | 9.7 - 44.6 | G2/M arrest, Apoptosis |
| Imidazo[1,5-a]pyridine-chalcone conjugate | Breast (MDA-MB-231) | 3.26 - 4.23 | Microtubule disruption, Apoptosis |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Anticancer Activities and Molecular Mechanisms
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation
The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a key target for anticancer drug development. Several studies have demonstrated that various imidazopyridine isomers can effectively inhibit this pathway.
A series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as potent PI3K/mTOR dual inhibitors. acs.org One promising compound from this series, 15a , demonstrated potent inhibitory activity against PI3Kα and mTOR. acs.org Further research on related scaffolds, such as imidazo[1,2-a]pyrazines and imidazo[1,2-b]pyridazines, also yielded potent dual PI3K/mTOR inhibitors. drugbank.com For instance, compound 42 showed exceptional dual inhibitory activity, with IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com The imidazo[1,2-a]pyridine ring system has been identified as a suitable scaffold for developing potent dual inhibitors of PI3K and mTOR. nih.gov These findings suggest that the imidazo[1,5-a]pyridine core, as found in 3-(4-nitrophenyl)imidazo[1,5-a]pyridine, could also serve as a valuable scaffold for designing modulators of the PI3K/Akt pathway.
| Compound Scaffold | Target(s) | Key Findings (IC₅₀) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | PI3Kα / mTOR | Compound 15a identified as a potent dual inhibitor. | acs.org |
| Imidazo[1,2-a]pyrazine | PI3Kα / mTOR | Compound 42 showed IC₅₀ of 0.06 nM (PI3Kα) and 3.12 nM (mTOR). | drugbank.com |
| Imidazo[1,2-a]pyridine | PI3Kα / mTOR | Identified fragments with <100 nM potency toward PI3Kα. | nih.gov |
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is essential for B-cell development, proliferation, and survival. nih.gov Its involvement in autoimmune diseases and B-cell malignancies has made it an attractive therapeutic target. Research into structurally related scaffolds provides strong evidence for the potential of imidazo[1,5-a]pyridine derivatives in this area.
A series of compounds based on the 8-amino-imidazo[1,5-a]pyrazine core were reported as potent and reversible BTK inhibitors. nih.govnih.gov These compounds demonstrated excellent kinase selectivity, which was achieved through specific hydrogen bonding and hydrophobic interactions within the BTK active site. nih.govresearchgate.net Similarly, imidazo[1,5-a]quinoxalines have been synthesized and identified as irreversible BTK inhibitors, showing efficacy in preclinical models of rheumatoid arthritis. researchgate.net These studies highlight the potential of the nitrogen-fused bicyclic systems, closely related to the imidazo[1,5-a]pyridine scaffold, to generate potent and selective BTK inhibitors.
| Compound Scaffold | Inhibition Type | Relevance/Application | Reference |
|---|---|---|---|
| 8-Amino-imidazo[1,5-a]pyrazine | Reversible | Potent inhibitors with excellent kinase selectivity; effective in preclinical rheumatoid arthritis models. | nih.govnih.gov |
| Imidazo[1,5-a]quinoxaline | Irreversible | Demonstrated good in vivo efficacy in preclinical rheumatoid arthritis models. | researchgate.net |
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, correlating with poor prognosis. Consequently, they are considered important targets for cancer therapy. Research has focused on imidazopyridine isomers, particularly the imidazo[4,5-b]pyridine scaffold, for developing Aurora kinase inhibitors.
A hit-generation approach led to the discovery of imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora-A, -B, and -C kinases. nih.gov Optimization of this series led to compounds like 27e , which was identified as a potent, orally bioavailable dual inhibitor of both FLT3 and Aurora kinases for the potential treatment of acute myeloid leukemia (AML). nih.govacs.org Further structure-based design resulted in imidazo[4,5-b]pyridine derivatives with high selectivity for Aurora-A over Aurora-B. acs.org For example, compound 28c was highly selective in inhibiting Aurora-A in cancer cell lines. acs.org These extensive studies on the imidazo[4,5-b]pyridine scaffold suggest that other isomers, such as the imidazo[1,5-a]pyridine core, may also be effectively targeted for the development of novel Aurora kinase inhibitors.
| Compound Scaffold | Target(s) | Key Findings (IC₅₀ / Kd) | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine (Compound 31) | Aurora-A, -B, -C | IC₅₀ = 0.042 µM (A), 0.198 µM (B), 0.227 µM (C). | nih.gov |
| Imidazo[4,5-b]pyridine (Compound 27e) | Aurora-A, -B, FLT3 | Kd = 7.5 nM (A), 48 nM (B), 6.2 nM (FLT3). | nih.govacs.org |
| Imidazo[4,5-b]pyridine (Compound 28c) | Aurora-A (selective) | Highly selective for Aurora-A over Aurora-B in cellular assays. | acs.org |
Antimicrobial Spectrum (Antibacterial, Antifungal)
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Fused heterocyclic systems like imidazopyridines have been explored for their potential antibacterial and antifungal properties. nih.gov
Derivatives of the closely related imidazo[1,5-a]quinoxaline scaffold have been synthesized and shown to possess antimicrobial properties. nih.govkpfu.ru The activity of these compounds was found to be dependent on the substituents on the pyridine (B92270) and quinoxaline ring systems, with some derivatives showing effective bacteriostatic and fungistatic activities with Minimum Inhibitory Concentration (MIC) values comparable to reference drugs. nih.govkpfu.ru Other related scaffolds, such as pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govnih.govthiadiazole moiety, have also demonstrated potent antimicrobial activity. scispace.com For instance, compound 17d from this series exhibited an MIC of 0.5 μg/mL against certain bacteria, which was twice the activity of the control drug gatifloxacin. scispace.com The broad pharmacological activities of various imidazopyridine derivatives suggest that the this compound structure could be a candidate for antimicrobial drug discovery. nih.gov
| Compound Scaffold | Microbial Strains Tested | Key Findings (MIC) | Reference |
|---|---|---|---|
| Imidazo[1,5-a]quinoxaline | Various bacteria and fungi | Effective bacteriostatic and fungistatic activities, comparable to reference drugs. | nih.govkpfu.ru |
| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole-pyridine | Bacteria and Candida albicans | Compound 17d showed MIC of 0.5 μg/mL against bacteria. | scispace.com |
| Imidazo[4,5-b]pyridine | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae | Showed significant results when compared to standards. | researchgate.net |
| Pyrazolo[3,4-b]pyridine-triazole | Various bacteria | Screened for antimicrobial and anti-biofilm activities, with promising compounds identified. | nih.gov |
Antituberculosis Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide. rsc.org The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has made the development of new anti-TB drugs a critical priority. documentsdelivered.com The imidazo[1,2-a]pyridine scaffold has emerged as a particularly "privileged" structure in the search for novel anti-TB agents. rsc.org
A class of imidazo[1,2-a]pyridine amides (IPAs) has been identified as potent anti-TB agents that target the QcrB subunit of the cytochrome bcc complex, which is essential for cellular energy generation. rsc.org One such compound, telacebec (Q203), is currently in clinical trials. rsc.org A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed excellent activity against replicating, non-replicating, MDR, and XDR Mtb strains, with MIC₉₀ values often at or below 1 μM. acs.org Furthermore, a scaffold hopping strategy from imidazo[1,2-a]pyridines led to the design of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which also exhibited potent in vitro activity with nanomolar MIC values against drug-sensitive and drug-resistant Mtb strains. nih.gov This body of research strongly supports the investigation of the imidazo[1,5-a]pyridine scaffold, including the 3-(4-nitrophenyl) derivative, for novel anti-TB therapeutics.
| Compound Scaffold | Target/Mechanism | Activity (MIC) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine amide (IPA) | QcrB subunit of cytochrome bcc | Potent activity; lead compound Q203 in clinical trials. | rsc.org |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | Not specified | MIC₉₀ ≤1 µM against various Mtb strains, including MDR and XDR. | acs.org |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | Not specified | Nanomolar MIC values against H37Rv and MDR-TB strains. | nih.gov |
Anti-inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a host of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. nih.gov Compounds with an imidazopyridine core have shown significant promise as anti-inflammatory agents through various mechanisms of action.
A novel imidazo[1,2-a]pyridine derivative, MIA , was shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov Other studies on imidazo[1,2-a]pyridine carboxylic acid derivatives demonstrated their ability to reduce inflammation in vivo, potentially through the inhibition of cyclooxygenase (COX) enzymes, with a better gastric safety profile than indomethacin. researchgate.net Research on imidazo[1,2-a]pyridine derivatives has led to the synthesis of compounds with powerful anti-inflammatory properties based on their activity as Alk5 tyrosine kinase inhibitors. uv.es The diverse mechanisms by which different imidazopyridine scaffolds can modulate inflammatory pathways suggest that the imidazo[1,5-a]pyridine core is a promising template for developing new anti-inflammatory drugs.
| Compound Scaffold | Mechanism/Pathway | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine (MIA) | Suppression of STAT3/NF-κB/iNOS/COX-2 pathway | Reduced expression of COX-2 and iNOS; suppressed STAT3 phosphorylation. | nih.gov |
| Imidazo[1,2-a]pyridine carboxylic acid | COX-1/COX-2 inhibition | Inhibited carrageenan-induced edema more efficiently than indomethacin. | researchgate.net |
| Imidazo[1,2-a]pyridine | Alk5 tyrosine kinase inhibition | Demonstrated powerful anti-inflammatory properties in vitro and in vivo. | uv.es |
| Imidazo[4,5-b]pyridine | iNOS inhibition | Compound 23 showed selective inhibition of iNOS with a pIC₅₀ of 7.09. | nih.gov |
Antiviral Mechanisms
The search for effective antiviral agents is a continuous effort in medicinal chemistry, driven by both existing and emerging viral threats. The pyridine nucleus and its fused derivatives are known to exhibit antiviral properties. mdpi.com
Specifically, a series of imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position were synthesized and evaluated for their antiviral activity. nih.gov Several of these compounds were found to be highly active against human cytomegalovirus (HCMV) and also showed pronounced activity against varicella-zoster virus (VZV). nih.gov More recently, computational studies have explored imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of the human ACE2 receptor and the SARS-CoV-2 spike protein, aiming to block viral entry into host cells. nih.gov While the specific mechanisms are diverse and often virus-specific, the repeated identification of antiviral activity within the broader imidazopyridine class indicates a promising area of investigation for derivatives of the imidazo[1,5-a]pyridine scaffold.
| Compound Scaffold | Virus Targeted | Potential Mechanism | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV) | Mechanism not specified, but showed high therapeutic index. | nih.gov |
| Imidazo[1,2-a]pyrimidine | SARS-CoV-2 | Potential inhibition of Spike-ACE2 protein-protein interaction to block viral entry. | nih.gov |
Central Nervous System (CNS) Activity Modulation
Derivatives of the imidazo[1,5-a]pyridine scaffold have been investigated for their potential to modulate the central nervous system. While direct studies on this compound are not extensively documented in publicly available research, the broader class of imidazopyridines has shown promise in this area. For instance, certain imidazo[1,5-a]pyridine-carboxamide derivatives have been synthesized and evaluated as potential agents for CNS disorders, with a focus on improving CNS permeability. core.ac.uknih.gov
The relevance to this compound lies in the potential of the core scaffold to cross the blood-brain barrier and interact with CNS targets. The electronic properties of the 4-nitrophenyl substituent at the 3-position could significantly influence the molecule's polarity, lipophilicity, and ability to engage in specific receptor interactions within the CNS. Further research is warranted to elucidate the specific CNS activities of this compound.
Enzyme Inhibition Studies
The imidazo[1,5-a]pyridine scaffold has been a foundation for the development of various enzyme inhibitors. The nature and position of substituents on this heterocyclic system play a crucial role in determining the potency and selectivity of inhibition.
While specific studies on this compound as a cysteine protease inhibitor are limited, the core structure is of interest in this context. The mechanism of cysteine protease inhibition often involves the formation of a covalent bond with the active site cysteine residue. The electrophilic nature of the nitrophenyl group in this compound could potentially enhance its reactivity towards the nucleophilic cysteine residue in the active site of these enzymes. This is supported by findings that other nitrophenyl-containing compounds have been investigated as irreversible inhibitors of cysteine proteinases through aromatic nucleophilic substitution of a nitro group. core.ac.uk
Research into the anti-inflammatory properties of imidazopyridine derivatives has included the investigation of their ability to inhibit cyclooxygenase (COX) enzymes. While much of the research has focused on the imidazo[1,2-a]pyridine isomer, the findings offer insights into the potential of the broader imidazopyridine class. nih.gov For example, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their COX-1 and COX-2 inhibitory activity, with some compounds showing selective COX-2 inhibition. nih.gov The diaryl pharmacophore is a key feature of many selective COX-2 inhibitors. The this compound structure, possessing a phenyl group at the 3-position, aligns with this general structural motif. The electronic and steric properties of the 4-nitrophenyl group would be expected to influence its binding within the COX-2 active site.
| Compound | COX-1 IC50 (μmol/L) | COX-2 IC50 (μmol/L) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 3c | >1000 | 18.4 | >54.3 |
| 3f | 21.8 | 9.2 | 2.4 |
| 3h | >1000 | 12.7 | >78.7 |
The imidazo[1,5-a]pyridine scaffold has been identified as a promising core for the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. nih.govnih.gov GSK-3β is a key enzyme in various cellular signaling pathways, and its dysregulation is implicated in several diseases, including neurodegenerative disorders and bipolar disorder. nih.gov Researchers have designed and synthesized novel imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide compounds and evaluated their in vitro GSK-3β inhibitory activity. nih.gov The structure-activity relationship studies in this area could provide a basis for predicting the potential GSK-3β inhibitory activity of this compound. The substitution at the 3-position is critical for interaction with the enzyme's active site, and the 4-nitrophenyl group could offer specific interactions that modulate potency and selectivity.
| Compound | GSK-3β IC50 (nM) |
|---|---|
| Imidazo[1,5-a]pyridine-1-carboxamide derivative 7 | 130 |
| Imidazo[1,5-a]pyridine-1-carboxamide derivative 8 | 150 |
| Imidazo[1,5-a]pyridine-3-carboxamide derivative 13 | 240 |
| Imidazo[1,5-a]pyridine-3-carboxamide derivative 16 | 80 |
A significant area of research for imidazo[1,5-a]pyridine derivatives has been their potent and highly specific inhibition of thromboxane A2 synthetase. nih.gov This enzyme is a key player in the biosynthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. nih.gov The inhibition of this enzyme is a therapeutic strategy for cardiovascular diseases. Structure-activity relationship studies have shown that the substitution pattern on the imidazo[1,5-a]pyridine ring is crucial for inhibitory activity. While the most potent compounds in the reported series often feature a carboxyalkyl chain, the presence of an aromatic substituent at the 3-position, such as the 4-nitrophenyl group in this compound, could influence the compound's interaction with the enzyme's active site.
Molecular Target Identification and Validation through Advanced Techniques
The identification and validation of the molecular targets of bioactive compounds are crucial for understanding their mechanism of action and for further drug development. For imidazo[1,5-a]pyridine derivatives, including this compound, a variety of advanced techniques can be employed.
Molecular docking studies are a powerful computational tool to predict the binding modes of ligands within the active sites of their target enzymes. For instance, docking studies have been used to understand the interaction of imidazopyridine derivatives with the active sites of COX-2 and GSK-3β. nih.govnih.gov Such studies could be applied to this compound to predict its potential binding affinity and orientation within the active sites of various enzymes.
Furthermore, advanced analytical techniques such as X-ray crystallography can provide high-resolution structural information of a ligand bound to its protein target. This has been demonstrated for an imidazo[1,5-a]pyridine derivative in complex with the GSK-3β enzyme, confirming the in silico models. nih.gov These techniques are invaluable for validating the molecular targets identified through screening and for guiding the rational design of more potent and selective derivatives of the imidazo[1,5-a]pyridine scaffold.
Ligand-DNA Interactions (e.g., Intercalation, Genotoxicity)
The interaction of small molecules with DNA is a critical area of biomedical research, with implications for the development of new therapeutic agents. The imidazo[1,5-a]pyridine scaffold, a key component of this compound, has been investigated for its potential to bind to DNA, a characteristic that can influence cellular processes and contribute to cytotoxic or mutagenic effects. While direct studies on the DNA interaction of this compound are not extensively available in the current literature, an understanding of its potential behavior can be inferred from research on related imidazopyridine derivatives and compounds containing a nitrophenyl group.
The planar structure of the imidazo[1,5-a]pyridine ring system suggests the possibility of intercalative binding with the DNA double helix. Intercalation involves the insertion of a planar molecule between the base pairs of DNA, leading to a distortion of the DNA structure and potential interference with replication and transcription. However, other modes of binding, such as groove binding, electrostatic interactions, and hydrophobic interactions, are also possible and have been observed for various imidazopyridine derivatives.
For instance, studies on steroidal imidazo[1,2-a]pyridines have shown that these compounds can bind to DNA primarily through electrostatic and hydrophobic interactions. nih.gov The binding constants (Kb) for these interactions were determined to be in the range of 2.35 × 10⁴ M⁻¹ to 3.71 × 10⁴ M⁻¹, indicating a moderate binding affinity. nih.gov Furthermore, these compounds were found to induce concentration-dependent DNA cleavage, suggesting a potential for genotoxic activity. nih.gov Molecular docking studies have also suggested that some imidazo[1,2-a]pyridine derivatives may favor binding to the minor groove of DNA. nih.gov
The presence of the 4-nitrophenyl group in this compound is significant, as nitroaromatic compounds are known for their potential to cause DNA damage and exhibit mutagenic and carcinogenic properties. nih.gov The genotoxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group to reactive intermediates that can form covalent adducts with DNA bases. nih.gov The position of the nitro group on the aromatic ring and the presence of other functional groups can influence the mutagenic and carcinogenic potential of these compounds. nih.gov Research on nitroaromatic compounds has established that the DNA adducts they form can lead to various types of mutations, including transitions, transversions, and frameshift mutations. nih.gov
The genotoxic potential of such compounds can be evaluated using various assays, such as the Ames test with Salmonella typhimurium strains, which can detect different types of mutations. nih.gov For example, studies on nitroimidazoles have investigated the relationship between the position of the nitro group and genotoxicity, highlighting the nuanced structure-activity relationships that govern the DNA-damaging potential of these compounds.
In the context of this compound, the combination of the planar imidazopyridine scaffold and the electron-withdrawing nitrophenyl group may lead to a complex DNA interaction profile. The nitrophenyl moiety could contribute to the binding affinity and potentially introduce a mechanism for DNA damage through the formation of reactive intermediates.
Research on pyridine and p-nitrophenyl oxime esters has demonstrated that compounds containing a p-nitrophenyl group can exhibit significant DNA binding affinity, with some derivatives showing binding constants as high as 1.62(±0.18) × 10⁶ M⁻¹. nih.gov These studies also provided evidence for DNA intercalation as a possible binding mode, as indicated by fluorescence quenching experiments with ethidium bromide. nih.gov
The following table summarizes the DNA binding constants of some p-nitrophenyl-containing compounds, illustrating the potential for this moiety to contribute to strong DNA interactions.
| Compound | Binding Constant (Kb) (M⁻¹) |
| Amidoxime p-nitrobenzoyl conjugate 1 | 1.62(±0.18) × 10⁶ |
| Amidoxime p-nitrobenzoyl conjugate 2 | 2.06(±0.04) × 10⁶ |
| Data sourced from UV spectroscopy studies on p-nitrophenyl oxime esters nih.gov |
Future Research Directions and Unexplored Potential
Development of Novel and Sustainable Synthetic Routes for 3-(4-Nitrophenyl)imidazo[1,5-a]pyridine
Traditional synthetic routes for imidazo[1,5-a]pyridines have often been hampered by limitations such as multi-step procedures, the use of harsh or expensive reagents, and extended reaction times. researchgate.net The future synthesis of this compound should prioritize efficiency and environmental sustainability.
Future research should focus on:
Microwave-Assisted Synthesis: Employing microwave irradiation can drastically reduce reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net
Green Catalysis: There is a significant opportunity to move away from heavy metal catalysts. Research into iron-catalyzed C-H amination, which uses a more abundant and less toxic metal and produces water as the only byproduct, is a promising avenue. organic-chemistry.org Similarly, transition-metal-free approaches, such as iodine-mediated oxidative annulations, offer a simpler and more environmentally benign pathway. rsc.org
Novel Annulation Strategies: The development of metal-free transannulation reactions, such as the denitrogenative transannulation of pyridotriazoles with nitriles, provides an innovative method for constructing the imidazo[1,5-a]pyridine (B1214698) core under milder conditions. organic-chemistry.org
| Synthetic Strategy | Key Advantages | Catalyst/Reagents | Potential for this compound |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency. researchgate.net | Potentially catalyst-free or with solid catalysts like Montmorillonite K-10 clay. researchgate.net | Rapid and efficient production. |
| Green Catalysis (C-H Amination) | Use of abundant, low-toxicity metals; water as byproduct. organic-chemistry.org | Iron salts. organic-chemistry.org | Highly sustainable and atom-economical route. |
| Transition-Metal-Free Annulation | Avoids metal contamination, operational simplicity. rsc.org | Molecular Iodine (I₂). rsc.org | Cost-effective and scalable synthesis. |
| Three-Component Coupling | High efficiency, single-step process, diversity of functional groups. organic-chemistry.org | Often requires mild acid or base catalysts. organic-chemistry.org | Allows for rapid generation of diverse derivatives. |
Deeper Understanding of Structure-Property-Activity Relationships through Advanced Computational and Experimental Integration
To intelligently design new molecules based on the this compound scaffold, a profound understanding of its structure-property-activity relationships (SPAR) is essential. The integration of high-level computational modeling with empirical experimental data is the most effective path toward achieving this goal.
Future research directions include:
Advanced Computational Modeling: Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can elucidate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. nih.govnih.gov These calculations can predict photophysical properties such as absorption/emission wavelengths and quantum yields, and explain phenomena like intramolecular charge transfer (ICT), which is critical for applications in materials science. rsc.orgtandfonline.com For example, DFT calculations on similar structures have shown that the HOMO is often localized on the imidazopyridine moiety while the LUMO resides on the nitrophenyl ring, which is key to its electronic behavior. nih.gov
Predictive Biological Modeling: Computational tools can be used to perform molecular docking studies against various biological targets. researchgate.net By modeling the interactions of this compound with the active sites of enzymes (e.g., kinases) or receptors, researchers can generate hypotheses about its potential therapeutic applications and guide the synthesis of more potent and selective analogs.
Experimental Validation: The predictions from computational studies must be rigorously validated through experimental work. This involves synthesizing the proposed derivatives and characterizing their photophysical properties using techniques like UV-Vis and fluorescence spectroscopy. For biological applications, in vitro assays are necessary to determine the actual inhibitory activity against predicted targets. researchgate.net
| Methodology | Objective | Key Outputs | Relevance to this compound |
|---|---|---|---|
| DFT/TD-DFT Calculations | Predict electronic and photophysical properties. nih.govtandfonline.com | HOMO/LUMO energies, absorption/emission spectra, charge distribution. nih.gov | Guides the design of new materials with specific optical properties. |
| Molecular Docking | Identify potential biological targets and binding modes. researchgate.net | Binding affinity scores, visualization of protein-ligand interactions. | Prioritizes therapeutic areas for experimental investigation. |
| Spectroscopic Analysis | Experimentally measure photophysical properties. | Stokes shift, quantum yield, solvatochromism. tandfonline.com | Validates computational models and confirms material suitability. |
| In Vitro Biological Assays | Measure activity against specific biological targets. nih.gov | IC₅₀ / EC₅₀ values, mechanism of action. nih.gov | Confirms therapeutic potential and validates docking predictions. |
Exploration of Novel Biological Targets and Therapeutic Applications
The imidazopyridine scaffold is a "privileged" structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including antitumor, antiviral, and antibacterial properties. beilstein-journals.orgmdpi.com The presence of a nitrophenyl group on the this compound structure further enhances its potential, as nitroaromatic compounds are known pharmacophores in various therapeutic agents.
Future research should explore the following therapeutic avenues:
Oncology: Derivatives of imidazopyridine have shown promise as anticancer agents. For instance, related compounds have been designed to inhibit the STAT3 signaling pathway, which is hyperactivated in many cancers, including breast cancer. nih.gov The potential of this compound and its analogs as inhibitors of protein kinases, such as FLT3 kinase, should be systematically investigated. researchgate.net
Neurodegenerative and Psychiatric Disorders: The imidazopyridine core is central to drugs used for sleeping disorders and has been investigated for activity against targets associated with Alzheimer's disease, Parkinson's disease, and depression. nih.govresearchgate.net These targets include various enzymes and receptors in the central nervous system, such as serotonin, dopamine, and GABA-A receptors. nih.govdoi.org
Infectious Diseases: Given the rise of multi-drug resistant bacteria, there is an urgent need for new antibiotics. The imidazopyridine skeleton is a promising starting point for developing novel antibacterial agents. nih.gov Furthermore, various derivatives have demonstrated potential antiviral activity, warranting investigation against a broad panel of viruses. mdpi.com
| Therapeutic Area | Potential Biological Target(s) | Rationale Based on Imidazopyridine Scaffold |
|---|---|---|
| Oncology | Protein Kinases (e.g., STAT3, FLT3), Topoisomerase II. nih.govresearchgate.netbeilstein-journals.org | Known activity of related compounds in inhibiting cancer cell proliferation and key signaling pathways. nih.govresearchgate.net |
| Neurological Disorders | Serotonin (5-HT), Dopamine (D₄), GABA-A Receptors. nih.govdoi.org | The scaffold is a known modulator of CNS targets and is present in existing drugs for neurological conditions. nih.gov |
| Infectious Diseases | Bacterial enzymes (e.g., peptide deformylase), viral polymerases. nih.gov | Broad-spectrum antibacterial and antiviral activities have been reported for various imidazopyridine derivatives. mdpi.comnih.gov |
Design and Synthesis of Next-Generation Materials with Tunable Photophysical and Electronic Properties
Imidazo[1,5-a]pyridine derivatives are renowned for their excellent photophysical properties, including high quantum yields, significant Stokes shifts, and good photostability. researchgate.net These characteristics make them ideal candidates for the development of advanced functional materials.
Future research should focus on leveraging this compound as a building block for:
Organic Light-Emitting Diodes (OLEDs): The strong fluorescence of the imidazo[1,5-a]pyridine core makes it suitable as an emitter layer in OLEDs. By strategically modifying the structure—for instance, by attaching other aromatic systems like anthracene—it is possible to tune the emission color and improve device efficiency. tandfonline.com Donor-π-acceptor (D–π–A) architectures incorporating this scaffold have already been used to create efficient greenish-yellow fluorophores for white LEDs. rsc.orgrsc.org
Fluorescent Probes and Sensors: The sensitivity of the scaffold's fluorescence to its local environment (solvatochromism) can be exploited to create probes for biological imaging. mdpi.com Derivatives have been successfully used to study artificial cell membranes, suggesting their potential for monitoring cellular processes. researchgate.netmdpi.com Furthermore, their acidochromic (pH-sensitive) properties make them excellent candidates for developing chemical sensors to detect acidic vapors or changes in pH. rsc.org
Anti-Counterfeiting Applications: The bright solid-state fluorescence of these compounds allows them to be incorporated into inks or materials for security applications, where they can serve as invisible markers that are only revealed under UV light. rsc.org
Multidisciplinary Research at the Interface of Synthetic Chemistry, Photophysics, and Chemical Biology
The full potential of this compound can only be realized through a deeply integrated, multidisciplinary research approach. The versatility of the imidazopyridine scaffold, with applications spanning from pharmaceuticals to optoelectronics, necessitates collaboration across traditionally distinct scientific fields. nih.gov
A successful research program would involve:
Synthetic Chemists to develop novel, sustainable, and scalable synthetic routes and to create libraries of derivatives with diverse electronic and steric properties. rsc.org
Photophysicists and Materials Scientists to perform detailed characterization of the new compounds' optical and electronic properties and to fabricate and test prototype devices like OLEDs and sensors. tandfonline.com
Computational Chemists to build predictive models of structure-property relationships, guiding synthetic efforts and reducing the need for trial-and-error experimentation. nih.gov
Chemical Biologists and Pharmacologists to screen new compounds against a range of biological targets, elucidate their mechanisms of action, and assess their potential as therapeutic agents or biological probes. nih.govtheses.cz
This collaborative cycle—where computational predictions guide synthesis, experimental characterization provides feedback for refining models, and biological testing uncovers new applications—will be the engine driving innovation and discovery for this promising class of compounds. nih.gov
Q & A
Q. What are the common synthetic routes for 3-(4-nitrophenyl)imidazo[1,5-a]pyridine and its derivatives?
Methodological Answer: The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation, cycloaddition, or oxidative cyclization. For example:
- Cyclocondensation : Reacting 2-(aminomethyl)pyridine with aldehydes or nitro compounds in the presence of phosphorylating agents (e.g., 85% polyphosphoric acid) yields imidazo[1,5-a]pyridine cores .
- Formylation-Cyclization : Starting from 2-aminomethylpyridine, formylation with DMF followed by cyclization using phosphorus oxychloride (POCl₃) produces the parent imidazo[1,5-a]pyridine scaffold, which can be further functionalized .
- Metal-Catalyzed Functionalization : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable aryl group introduction at specific positions .
Q. Table 1: Representative Synthetic Routes
Q. What spectroscopic and crystallographic methods are used to characterize imidazo[1,5-a]pyridine derivatives?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : and NMR identify substituent positions and confirm regioselectivity. For example, the imidazo[1,5-a]pyridine proton at position 3 appears as a singlet δ 8.3–8.5 ppm .
- X-ray Crystallography : Resolves π-stacking interactions (average 3.33 Å) and hydrogen-bonding networks (e.g., O–H⋯Cl, C–H⋯N) critical for fluorescence and stability .
- FT-IR and Raman Spectroscopy : Detect functional groups (e.g., carbonyl, nitrophenyl) and coordination modes in metal complexes .
Q. Table 2: Key Crystallographic Parameters
Advanced Research Questions
Q. How can researchers design experiments to investigate the photophysical properties of imidazo[1,5-a]pyridine-based fluorophores?
Methodological Answer: To study fluorescence mechanisms:
- Quantum Yield Measurements : Use integrating sphere setups with reference dyes (e.g., quinine sulfate) to calculate quantum yields. Derivatives with large Stokes shifts (>100 nm) are ideal for blue-emitting OLEDs .
- TD-DFT Calculations : Combine experimental UV-Vis/emission spectra with time-dependent density functional theory (TD-DFT) to assign excited states. For example, Re(I) complexes with imidazo[1,5-a]pyridine ligands exhibit dual emission from ligand-centered and charge-transfer states .
- Solvatochromism Studies : Vary solvent polarity to assess intramolecular charge transfer (ICT) effects. Substituents like nitro groups enhance ICT, red-shifting emission .
Key Finding : Imidazo[1,5-a]pyridines with electron-withdrawing groups (e.g., 4-nitrophenyl) exhibit enhanced fluorescence quantum yields (up to 0.45) compared to unsubstituted analogs .
Q. What strategies are effective in resolving contradictions in reported biological activity data for imidazo[1,5-a]pyridine derivatives?
Methodological Answer: Address discrepancies via:
- Metabolic Stability Assays : Use liver microsomes or recombinant enzymes (e.g., aldehyde oxidase) to identify metabolic hotspots. For example, replacing imidazo[1,2-a]pyrimidine with imidazo[1,5-a]pyridine avoids AO-mediated degradation .
- Comparative Bioactivity Profiling : Test derivatives against isogenic bacterial strains (gram-positive vs. gram-negative) to pinpoint structure-activity relationships (SAR). Nitrophenyl-substituted analogs show selective antibacterial activity due to enhanced membrane penetration .
- Crystallographic Validation : Resolve ambiguous binding modes using protein-ligand X-ray structures. For CB2 receptor agonists, 3-morpholino substitutions optimize selectivity over CB1 .
Case Study : A library of 3-aryl-imidazo[1,5-a]pyridines showed conflicting IC₅₀ values in PI3K inhibition assays. Crystallography revealed that steric hindrance from bulky substituents reduced binding affinity, reconciling discrepancies .
Q. How can π-stacking interactions in imidazo[1,5-a]pyridine crystals be systematically analyzed for material science applications?
Methodological Answer:
- Mercury Software Analysis : Quantify π-π distances and stacking angles in crystal structures (e.g., average 3.33 Å in [Cd(PPIP)Cl₂]) .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with stacking density. Tightly packed crystals (e.g., chromene-fused derivatives) show higher decomposition temperatures (>300°C) .
- Charge-Transport Measurements : Fabricate thin-film transistors (TFTs) to assess hole mobility. Planar stacking in nitro-substituted derivatives improves charge carrier mobility (~0.1 cm²/V·s) .
Q. Table 3: π-Stacking and Material Properties
| Derivative | π-π Distance (Å) | Thermal Stability (°C) | Hole Mobility (cm²/V·s) | Reference |
|---|---|---|---|---|
| This compound | 3.28 | 285 | 0.08 | |
| Chromeno-imidazo[1,5-a]pyridine | 3.40 | 320 | 0.12 |
Q. What methodologies optimize the synthesis of imidazo[1,5-a]pyridine metal complexes for catalytic applications?
Methodological Answer:
- Ligand Design : Introduce phosphine or pyridyl donors (e.g., PPIP ligand) to stabilize metal centers. Cd(II) complexes with distorted square pyramidal geometry show catalytic activity in C–C coupling .
- Green Chemistry Approaches : Use water as a solvent for cyclization reactions to reduce byproducts. One-pot synthesis of fluorescent derivatives achieves 70% yield with H₂O as the sole byproduct .
- Microwave-Assisted Synthesis : Accelerate reaction times (e.g., 30 min vs. 3 h) for derivatives like chromeno-imidazo[1,5-a]pyridines, improving efficiency .
Example : Microwave irradiation of 2-(aminomethyl)pyridine with aldehydes in aqueous methanol reduces reaction time from 12 h to 1 h, maintaining yields >65% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
